molecular formula C4H9NO3 B3325005 L-Threonine-13C4,15N CAS No. 202468-39-1

L-Threonine-13C4,15N

Cat. No.: B3325005
CAS No.: 202468-39-1
M. Wt: 124.084 g/mol
InChI Key: AYFVYJQAPQTCCC-KJQIOZMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonine-13C4,15N is an isotopically labeled form of the essential amino acid L-Threonine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. The molecular formula of this compound is 13CH313CH(OH)13CH(15NH2)13CO2H, and it has a molecular weight of 124.08 g/mol .

Mechanism of Action

Target of Action

L-Threonine-13C4,15N is a labeled form of L-Threonine , an essential amino acid that plays a crucial role in protein synthesis . It primarily targets the protein synthesis machinery in cells, specifically the ribosomes where it is incorporated into growing peptide chains.

Mode of Action

As a component of proteins, this compound interacts with its targets by being incorporated into the peptide chains during the translation process .

Biochemical Pathways

This compound is involved in several metabolic functions, including glycine synthesis and protein phosphorylation . It is also a precursor for the synthesis of other amino acids and can be converted into glycine and acetyl-CoA, entering the citric acid cycle .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of the unlabeled compound. It is absorbed from the diet, distributed throughout the body, metabolized in various tissues, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in protein synthesis . By being incorporated into proteins, it contributes to the structure and function of these macromolecules. Additionally, its metabolic derivatives participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the availability of the compound can be affected by dietary intake. Furthermore, factors such as pH and temperature can impact the stability of the compound and its incorporation into proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Threonine-13C4,15N typically involves the incorporation of isotopically labeled precursors during the biosynthesis of L-Threonine. One common method is the microbial fermentation process, where microorganisms are cultured in a medium containing isotopically labeled substrates such as 13C-labeled glucose and 15N-labeled ammonium salts. The microorganisms metabolize these substrates to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory-scale synthesis but on a larger scale. The fermentation process is optimized for higher yields and purity. The isotopically labeled substrates are carefully selected and monitored to ensure consistent incorporation of the isotopes into the final product. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-13C4,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonine-13C4,15N has a wide range of scientific research applications, including:

Comparison with Similar Compounds

L-Threonine-13C4,15N is unique due to its specific isotopic labeling, which distinguishes it from other forms of L-Threonine. Similar compounds include:

    L-Methionine-13C5,15N: Another isotopically labeled amino acid used in similar research applications.

    L-Isoleucine-13C6,15N: Used for studying protein synthesis and metabolic pathways.

    L-Aspartic acid-13C4,15N: Employed in NMR spectroscopy and metabolic studies

These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent.

Properties

IUPAC Name

(2S,3R)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1,5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-KJQIOZMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH2])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.084 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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